2-Methoxy-6-methyl-1,3-benzothiazol-5-amine
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Overview
Description
2-Methoxy-6-methyl-1,3-benzothiazol-5-amine is a heterocyclic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 2-Methoxy-6-methyl-1,3-benzothiazol-5-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino-6-methylbenzothiazole with methoxy-containing reagents under controlled conditions . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-Methoxy-6-methyl-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions of the benzothiazole ring. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles.
Scientific Research Applications
2-Methoxy-6-methyl-1,3-benzothiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease due to its ability to inhibit monoamine oxidase enzymes.
Biological Research: The compound is studied for its antimicrobial, antifungal, and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-1,3-benzothiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters, thereby exerting therapeutic effects in neurodegenerative disorders . The compound may also interact with other molecular pathways depending on its specific application .
Comparison with Similar Compounds
2-Methoxy-6-methyl-1,3-benzothiazol-5-amine can be compared with other benzothiazole derivatives such as:
2-Amino-6-methylbenzothiazole: Similar structure but lacks the methoxy group, which may affect its biological activity.
2-Chloro-6-methylbenzothiazole: Contains a chlorine atom instead of a methoxy group, leading to different reactivity and applications.
2-Methylbenzothiazole: Lacks both the methoxy and amino groups, resulting in different chemical properties and uses. The presence of the methoxy group in this compound makes it unique and may enhance its biological activity and specificity.
Properties
IUPAC Name |
2-methoxy-6-methyl-1,3-benzothiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5-3-8-7(4-6(5)10)11-9(12-2)13-8/h3-4H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFMZFKFCZCPEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C(S2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.